molecular formula C22H26N2O4 B5141385 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one

2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one

Cat. No.: B5141385
M. Wt: 382.5 g/mol
InChI Key: CCZFHUGYJFXSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one typically involves multi-step organic reactions. One common approach is to start with the appropriate isoquinoline derivative and introduce the morpholine-4-carbonyl group through a series of substitution reactions. The prop-2-enyl group can be added via alkylation reactions, and the hydroxyl group is introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing groups or to saturate double bonds.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond in the prop-2-enyl group may yield a saturated alkyl chain.

Scientific Research Applications

2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for developing new drugs.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives with different substituents, such as:

  • 2-hydroxy-5,5-dimethyl-1-(piperidine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one
  • 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-ethyl-6H-pyrrolo[2,1-a]isoquinolin-3-one

Uniqueness

What sets 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-9-22(27)17(19(25)23-10-12-28-13-11-23)18-16-8-6-5-7-15(16)14-21(2,3)24(18)20(22)26/h4-8,27H,1,9-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZFHUGYJFXSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C(C(C(=O)N31)(CC=C)O)C(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.